molecular formula C21H31N3O4 B2425623 N1-(4-ethoxyphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034501-71-6

N1-(4-ethoxyphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2425623
CAS RN: 2034501-71-6
M. Wt: 389.496
InChI Key: TWXPYPMDERUNJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-ethoxyphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H31N3O4 and its molecular weight is 389.496. The purity is usually 95%.
BenchChem offers high-quality N1-(4-ethoxyphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-ethoxyphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Compounds : Research has been conducted on the synthesis of compounds similar to N1-(4-ethoxyphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide. For instance, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrated the feasibility of nucleophilic displacement in the 4-bromopyrazole ring, which is a technique potentially applicable to the synthesis of related compounds (Katoch-Rouse & Horti, 2003).

  • Dicarboxylic Acid Amides Synthesis : The compound has relevance in the synthesis of dicarboxylic acid amides. A study described the condensation of nonaromatic amines with ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate, leading to N,N'-disubstituted oxamides, a chemical process that could be related to the synthesis of N1-(4-ethoxyphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide (Aghekyan et al., 2018).

Biological and Pharmacological Studies

  • Cannabinoid Receptor Antagonists : Some structurally similar compounds have been studied for their activity as cannabinoid receptor antagonists. These studies explore the structure-activity relationships of pyrazole derivatives, which could provide insights into the pharmacological properties of compounds like N1-(4-ethoxyphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide (Lan et al., 1999).

  • Molecular Interactions with Receptors : Another study focused on the molecular interaction of an antagonist structurally similar to the compound with the CB1 cannabinoid receptor, providing valuable information about the interaction mechanisms that might be relevant to N1-(4-ethoxyphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide (Shim et al., 2002).

X-Ray Diffraction and Structural Analysis

  • X-Ray Powder Diffraction Data : Research involving x-ray powder diffraction of related compounds, like 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, provides insights into the crystal structure that could be extrapolated to similar compounds (Wang et al., 2017).

properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4/c1-2-28-19-5-3-17(4-6-19)23-21(26)20(25)22-15-16-7-11-24(12-8-16)18-9-13-27-14-10-18/h3-6,16,18H,2,7-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXPYPMDERUNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-ethoxyphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.